molecular formula C18H15NNa2O7S B613443 Fmoc-L-cysteic acid disodium salt CAS No. 320384-09-6

Fmoc-L-cysteic acid disodium salt

Cat. No.: B613443
CAS No.: 320384-09-6
M. Wt: 435.37
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-sulfonatopropanoate is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis due to its stability and ease of removal under mildly basic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-sulfonatopropanoate typically involves the protection of amino acids using the Fmoc group. The process begins with the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide. The resulting Fmoc-protected amino acid is then sulfonated using a sulfonating agent like chlorosulfonic acid. The final product is isolated as a sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-sulfonatopropanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sodium ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-sulfonatopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-sulfonatopropanoate primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during peptide chain elongation. It is removed by treatment with a base such as piperidine, revealing the free amino group for further reactions. This protection-deprotection cycle is crucial for the stepwise synthesis of peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-sulfonatopropanoate is unique due to its sulfonate group, which imparts specific chemical properties such as increased solubility in water and the ability to participate in unique substitution reactions. This makes it particularly useful in peptide synthesis and other applications where solubility and reactivity are important .

Properties

IUPAC Name

disodium;(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO7S.2Na/c20-17(21)16(10-27(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;;/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25);;/q;2*+1/p-2/t16-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJDMFNWKCNZAT-SQKCAUCHSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NNa2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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